HIF-1 Alpha is classified as a basic helix-loop-helix (bHLH) transcription factor that belongs to the PAS (Per-ARNT-SIM) superfamily. The specific fragment HIF-1 Alpha 556-574 is recognized for its role in the regulatory mechanisms that modulate the activity of HIF-1 under varying oxygen levels. This fragment includes critical sequences for interaction with other proteins involved in the hypoxic response .
The synthesis of HIF-1 Alpha 556-574 can be performed using solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
The molecular structure of HIF-1 Alpha 556-574 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. This fragment's sequence allows it to adopt specific conformations essential for its interaction with other proteins in the hypoxia signaling pathway.
Key structural features include:
HIF-1 Alpha 556-574 participates in several biochemical reactions, primarily through post-translational modifications that affect its stability and activity:
The mechanism of action of HIF-1 Alpha involves its activation under low oxygen conditions:
HIF-1 Alpha 556-574 exhibits specific physical and chemical properties relevant for its functionality:
HIF-1 Alpha 556-574 has significant applications in various scientific fields:
This detailed analysis highlights the multifaceted roles of HIF-1 Alpha 556-574 in biological processes, emphasizing its importance in both basic research and clinical applications.
The 19-residue peptide fragment HIF-1α (556-574) (sequence: DLDLEMLAPYIPMDDDFQL) constitutes the core structural element of the C-terminal oxygen-dependent degradation domain (CODD). This region directly interfaces with cellular oxygen-sensing machinery, serving as the primary substrate for prolyl hydroxylase domain (PHD) enzymes and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. Its amino acid composition and conformational dynamics determine the efficiency of oxygen-dependent HIF-1α degradation [3] [7].
Proline-564 (Pro564) is the central hydroxylation target within this peptide. Under normoxic conditions, PHD enzymes catalyze the stereo-specific trans-4-hydroxylation of Pro564, generating a hydroxyproline residue (Hyp564). This modification creates a high-affinity binding interface for the β-domain of VHL (pVHL). Structural analyses reveal that Hyp564 inserts into a hydrophobic pocket in pVHL, forming hydrogen bonds with pVHL residues Ser111 and His115. The conserved LXXLAP motif (residues 559–564: MLAPYI) positions Pro564 optimally for this interaction [1] [7] [8].
Table 1: Key Residues in HIF-1α (556-574) Influencing VHL Binding
Residue Position | Amino Acid | Functional Role | Consequence of Mutation |
---|---|---|---|
Pro564 | Proline | Hydroxylation site | Abolishes VHL recognition |
Leu559 | Leucine | LXXLAP motif anchor | Reduces hydroxylation efficiency |
Met561 | Methionine | Hydrophobic packing | Decreases VHL binding affinity |
Tyr565 | Tyrosine | Stabilizes pVHL-HIF interface | Disrupts complex stability |
Met561 (located three residues N-terminal to Pro564) plays a critical auxiliary role. Vertebrate-specific conservation of methionine at this position (vs. threonine in HIF-2α) enhances VHL binding affinity. Biochemical studies demonstrate that the HIF-1α M561T mutation reduces VHL binding affinity to levels comparable with HIF-2α, increasing HIF-1α stability under borderline hypoxic conditions. This residue packs against VHL Phe91, stabilizing the complex through hydrophobic interactions. Substitution of VHL Phe91 with tyrosine (as seen in invertebrates) similarly destabilizes the interaction, confirming co-evolution of this binding interface [7].
Leucine-574 (Leu574) anchors the C-terminus of the peptide and is indispensable for efficient engagement with PHD2. This residue resides within a conserved hydrophobic patch (DDDFQL) that docks into a complementary groove on the PHD2 surface. Mutagenesis studies show that Leu574Ala substitution reduces PHD2 catalytic efficiency (kcat/KM) by >80% without altering substrate binding affinity (KM), indicating its role in stabilizing the transition state during hydroxylation [6] [8].
PHD isoforms exhibit differential reliance on Leu574:
The acidic residues immediately N-terminal to Leu574 (Asp571-Asp572) further enhance PHD2 binding via electrostatic interactions with basic residues (Arg383, His397) in the PHD2 catalytic cleft. This positions the Pro564-containing loop optimally for iron-mediated oxygen insertion [6].
The CODD (residues 556–574) exhibits inherent structural plasticity that modulates its accessibility to oxygen-sensing enzymes:
Table 2: Conformational States of HIF-1α (556-574) and Functional Implications
Structural State | Stabilizing Factors | PHD2 Accessibility | Hydroxylation Rate |
---|---|---|---|
PPII Helix (560–568) | Molecular oxygen; 2-OG saturation | High | Maximum |
Disordered loop | Low O2; low 2-OG | Low | Undetectable |
Acidic cluster-collapsed | Low pH; divalent cation depletion | Intermediate | Reduced |
Biophysical studies using NMR and circular dichroism confirm that peptides containing the Pro564Hyp modification exhibit increased rigidity, particularly at the VHL-binding interface (residues 560–566). This "locking" of the hydroxylated conformation facilitates high-fidelity VHL engagement. In contrast, the unmodified peptide displays greater thermodynamic instability, allowing rapid sampling of conformations incompatible with VHL binding under hypoxia [3] [7].
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